![molecular formula C10H6Br2N2 B1627678 4,6-Dibromo-3-phenylpyridazine CAS No. 40020-06-2](/img/structure/B1627678.png)
4,6-Dibromo-3-phenylpyridazine
Overview
Description
4,6-Dibromo-3-phenylpyridazine is a heterocyclic compound with the molecular formula C₁₀H₆Br₂N₂ and a molecular weight of 313.98 g/mol . This compound belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Preparation Methods
The synthesis of 4,6-Dibromo-3-phenylpyridazine typically involves the bromination of 3-phenylpyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
4,6-Dibromo-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
4,6-Dibromo-3-phenylpyridazine serves as a critical intermediate in the synthesis of more complex heterocyclic compounds. Its bromine atoms can be substituted with other functional groups through various reactions, such as:
- Substitution Reactions: Utilizing reagents like organolithium or Grignard reagents.
- Oxidation and Reduction: Modifying the compound to yield different derivatives.
- Coupling Reactions: Engaging in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biological Applications
Pharmaceutical Development
The compound is being investigated for its potential as a lead compound in drug development due to its promising biological activities. Notably, derivatives of pyridazine, including this compound, have shown:
- Antimicrobial Activity: Effective against various microbial strains.
- Anticancer Properties: Potential to inhibit cancer cell growth.
- Anti-inflammatory Effects: Demonstrated capability to reduce inflammation.
Case Study: Anticancer Activity
A study highlighted the effectiveness of pyridazine derivatives in targeting specific enzymes involved in cancer progression. The mechanism typically involves binding to the active site of these enzymes, thereby inhibiting their function and leading to reduced tumor growth.
Industrial Applications
Agrochemicals and Industrial Chemicals
this compound is also utilized in the development of agrochemicals. Its reactivity allows for the synthesis of compounds that can act as pesticides or herbicides. The compound's unique substitution pattern enhances its ability to interact with biological targets in pests or weeds .
Mechanism of Action
The mechanism of action of 4,6-Dibromo-3-phenylpyridazine and its derivatives involves interactions with various molecular targets. These compounds can inhibit specific enzymes or receptors, leading to their pharmacological effects. For example, some pyridazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The exact pathways and targets depend on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
4,6-Dibromo-3-phenylpyridazine can be compared with other pyridazine derivatives, such as:
4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Known for its cardiovascular effects and used in the treatment of heart failure.
3,6-Diphenylpyridazine: Exhibits antimicrobial and anticancer activities.
4,5-Dihydro-3(2H)-pyridazinone: A versatile pharmacophore with a wide range of biological activities, including antihypertensive and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Biological Activity
4,6-Dibromo-3-phenylpyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of approximately 321.00 g/mol. The compound features a six-membered pyridazine ring with bromine substituents at the 4 and 6 positions and a phenyl group at the 3 position. This unique substitution pattern enhances its reactivity and biological potential compared to other pyridazine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes or receptors, leading to pharmacological effects such as antimicrobial, anticancer, and anti-inflammatory activities. For instance, it can act as an enzyme inhibitor by binding to active sites and preventing substrate access.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. |
Anticancer | Demonstrates potential in inhibiting cancer cell proliferation through various mechanisms. |
Anti-inflammatory | Shows promise in reducing inflammation in preclinical models. |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent .
- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis. For example, studies have demonstrated its effectiveness against human breast cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated in animal models for its ability to reduce inflammation markers, showing promise as an anti-inflammatory agent.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other pyridazine derivatives:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Phenylpyridazine | Phenyl group at position 3 | Lacks bromine substituents |
4-Bromo-3-phenylpyridazine | Bromine at position 4 | Only one bromine substituent |
4-Bromo-6-chloro-3-phenylpyridazine | Bromine at position 4 and chlorine at position 6 | Contains chlorine instead of bromine |
2-Amino-3-phenylpyridazine | Amino group at position 2 | Exhibits different reactivity due to amino group |
The presence of two bromine atoms in this compound enhances its reactivity compared to these analogs, making it a versatile candidate for further functionalization and application in drug development.
Properties
IUPAC Name |
4,6-dibromo-3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXZJNHOAOKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598509 | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-06-2 | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40020-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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